2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine
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Overview
Description
2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine is a complex organic compound that features a benzenesulfonyl group and an oxadiazole ring
Preparation Methods
The synthesis of 2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine typically involves the reaction of benzenesulfonyl azides with proline derivatives. This reaction is often mediated by a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an environment-friendly one-pot tandem protocol . The reaction conditions include the use of 1,2-dichloroethane (DCE) as both a solvent and a reactant, which facilitates the formation of the desired product .
Chemical Reactions Analysis
2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine involves its interaction with molecular targets such as enzymes and proteins. The benzenesulfonyl group can form covalent bonds with amino acid residues in proteins, leading to modifications that affect the protein’s function. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine include other benzenesulfonyl derivatives and oxadiazole-containing compounds. For example:
Benzenesulfonic acid: A simpler sulfonyl compound with similar reactivity.
1,2,4-Oxadiazole derivatives: Compounds with a similar oxadiazole ring structure but different substituents.
The uniqueness of this compound lies in its combination of the benzenesulfonyl group and the oxadiazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11N3O5S |
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Molecular Weight |
285.28 g/mol |
IUPAC Name |
2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine |
InChI |
InChI=1S/C10H11N3O5S/c11-6-7-17-9-10(13(14)18-12-9)19(15,16)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
InChI Key |
SUCPVIMFQOVPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCN)[O-] |
Origin of Product |
United States |
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